Cas no 823179-45-9 (L-Phenylalaninamide,1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl-N-[(4-chlorobenzoyl)oxy]-)
L-Phenylalaninamide,1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl-N-[(4-chlorobenzoyl)oxy]- Chemical and Physical Properties
Names and Identifiers
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- L-Phenylalaninamide,1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl-N-[(4-chlorobenzoyl)oxy]-
- 823179-45-9
- tert-Butyl (S)-2-(((S)-1-(((4-chlorobenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrrolidine-1-carboxylate
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- Inchi: 1S/C26H30ClN3O6/c1-26(2,3)35-25(34)30-15-7-10-21(30)23(32)28-20(16-17-8-5-4-6-9-17)22(31)29-36-24(33)18-11-13-19(27)14-12-18/h4-6,8-9,11-14,20-21H,7,10,15-16H2,1-3H3,(H,28,32)(H,29,31)/t20-,21-/m0/s1
- InChI Key: HKLALNVMHOWQNZ-SFTDATJTSA-N
- SMILES: ClC1C=CC(=CC=1)C(=O)ONC([C@H](CC1C=CC=CC=1)NC([C@@H]1CCCN1C(=O)OC(C)(C)C)=O)=O
Computed Properties
- Exact Mass: 515.1823134g/mol
- Monoisotopic Mass: 515.1823134g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 36
- Rotatable Bond Count: 10
- Complexity: 787
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 114Ų
L-Phenylalaninamide,1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl-N-[(4-chlorobenzoyl)oxy]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | BIB1010-1mg |
Boc-Pro-Phe-NHO-Bz-p-CI |
823179-45-9 | 1mg |
£60.00 | 2023-09-01 | ||
| Apollo Scientific | BIB1010-5mg |
Boc-Pro-Phe-NHO-Bz-p-CI |
823179-45-9 | 5mg |
£260.00 | 2023-09-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1945261-5mg |
tert-Butyl (s)-2-(((s)-1-(((4-chlorobenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrrolidine-1-carboxylate |
823179-45-9 | 98% | 5mg |
¥6298.00 | 2024-07-28 |
L-Phenylalaninamide,1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl-N-[(4-chlorobenzoyl)oxy]- Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on L-Phenylalaninamide,1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl-N-[(4-chlorobenzoyl)oxy]-
Comprehensive Overview of L-Phenylalaninamide,1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl-N-[(4-chlorobenzoyl)oxy]- (CAS No. 823179-45-9)
In the realm of peptide chemistry and pharmaceutical research, L-Phenylalaninamide,1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl-N-[(4-chlorobenzoyl)oxy]- (CAS No. 823179-45-9) stands out as a compound of significant interest. This peptide derivative, characterized by its intricate molecular structure, has garnered attention for its potential applications in drug development and biochemical studies. The compound's unique features, including the Boc-protected proline moiety and the 4-chlorobenzoyl ester group, make it a valuable intermediate in synthetic organic chemistry.
The growing demand for peptide-based therapeutics has propelled research into compounds like L-Phenylalaninamide,1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl-N-[(4-chlorobenzoyl)oxy]-. Peptides are increasingly recognized for their role in targeted drug delivery, enzyme inhibition, and receptor modulation. Researchers are particularly interested in how this compound's structural attributes—such as its chiral centers and protecting groups—can be leveraged to enhance bioavailability and stability in therapeutic formulations.
One of the most frequently searched questions in this domain is: "What are the applications of Boc-protected peptides in drug discovery?" The answer lies in the versatility of compounds like CAS No. 823179-45-9. The tert-butoxycarbonyl (Boc) group is widely used to protect amines during peptide synthesis, ensuring selective reactivity and minimizing side reactions. This makes the compound indispensable in the synthesis of complex peptides and peptidomimetics, which are pivotal in developing treatments for metabolic disorders and neurodegenerative diseases.
Another hot topic in the scientific community is the optimization of peptide stability. The 4-chlorobenzoyl moiety in L-Phenylalaninamide,1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl-N-[(4-chlorobenzoyl)oxy]- offers enhanced resistance to enzymatic degradation, a critical factor in oral peptide drug development. This aligns with the increasing focus on oral bioavailability and sustained-release formulations, which are among the top trends in pharmaceutical research today.
From a synthetic perspective, the compound's CAS No. 823179-45-9 serves as a benchmark for studying amide bond formation and esterification reactions. These processes are fundamental to organic synthesis, and their optimization is a recurring theme in academic and industrial research. The compound's structural complexity also makes it a subject of interest for computational chemists, who use molecular modeling to predict its behavior in various chemical environments.
In conclusion, L-Phenylalaninamide,1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl-N-[(4-chlorobenzoyl)oxy]- (CAS No. 823179-45-9) exemplifies the intersection of peptide chemistry and modern drug development. Its multifaceted applications, from synthetic intermediates to potential therapeutic agents, underscore its importance in contemporary research. As the scientific community continues to explore innovative ways to harness the power of peptides, compounds like this will remain at the forefront of discovery.
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